molecular formula C14H13ClI3NO2 B057246 4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride CAS No. 788824-70-4

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride

Cat. No.: B057246
CAS No.: 788824-70-4
M. Wt: 643.42 g/mol
InChI Key: KPJJJRQBESKCMT-UHFFFAOYSA-N
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Description

p-Synephrine: is a naturally occurring alkaloid found in certain plants, particularly in the bitter orange (Citrus aurantium). It is known for its adrenergic effects, which are similar to those of epinephrine and norepinephrine but with a longer duration of action. p-Synephrine is commonly used in dietary supplements for weight loss and energy enhancement .

Mechanism of Action

Target of Action

3,3’,5-Triiodothyronamine Hydrochloride, also known as Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodo-, hydrochloride, is a type of thyroid hormone . Its primary targets are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development in the body .

Mode of Action

The compound binds to thyroid hormone receptors TRα and TRβ with Ki values of 2.33 and 2.29 nM for hTRα and hTRβ, respectively . This binding stimulates the receptors, leading to a series of physiological changes. It can also bind to PVR and block the interaction of TIGIT/PVR .

Biochemical Pathways

The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride affects various biochemical pathways. It influences almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . The exact biochemical pathways affected by this compound are complex and involve a wide range of cellular and molecular interactions.

Pharmacokinetics

For obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .

Result of Action

The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride leads to a variety of physiological effects. For example, it stimulates the proliferation of hepatocellular carcinoma cells overexpressing TRβ1 . It also affects the body’s metabolism, growth, and development .

Action Environment

The action, efficacy, and stability of 3,3’,5-Triiodothyronamine Hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

    Extraction from Natural Sources: Industrial production often involves the extraction of p-Synephrine from the peels of bitter oranges.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

Uniqueness of p-Synephrine

Properties

IUPAC Name

4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJJJRQBESKCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClI3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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